

# Spectroscopic Data Guide: 6-Chloro-2,4-dimethylnicotinic Acid[1]

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## Compound of Interest

Compound Name: 6-Chloro-2,4-dimethylnicotinic acid

CAS No.: 630082-81-4

Cat. No.: B1364401

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## Part 1: Executive Summary & Chemical Identity

**6-Chloro-2,4-dimethylnicotinic acid** is a functionalized pyridine derivative primarily utilized as a building block for sulfonylurea herbicides and specific nicotinamide-based therapeutic agents. Its structural integrity is defined by the precise regiochemistry of the chlorine atom at position 6 and methyl groups at positions 2 and 4, which must be rigorously distinguished from isomeric impurities (e.g., 2-chloro-4,6-dimethyl isomers) during synthesis.

## Core Chemical Data

Parameter	Detail
Chemical Name	6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Registry Number	630082-81-4 (Acid); 54453-94-0 (Ethyl Ester precursor)
Molecular Formula	
Molecular Weight	185.61 g/mol
Monoisotopic Mass	185.0244 Da
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)

## Part 2: Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting the spectroscopic data, particularly for identifying potential impurities such as the de-chlorinated byproduct or regioisomers.

### Synthesis Workflow (Graphviz)

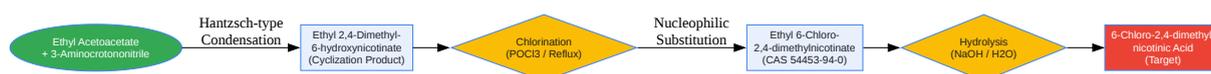


Figure 1: Synthetic Pathway to 6-Chloro-2,4-dimethylnicotinic Acid

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## Part 3: Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

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<sup>1</sup>H NMR spectrum is the primary tool for structural validation. The key diagnostic feature is the singlet at the aromatic region (H-5), which confirms the substitution pattern. If the 4-position were unsubstituted, a doublet would be observed due to coupling with H-5.

<sup>1</sup>H NMR Data (400 MHz, DMSO-d

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Note: Chemical shifts (

) are characteristic values derived from experimental data of the acid and its ethyl ester derivative.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
COOH	13.0 - 14.0	Broad Singlet	1H	Carboxylic acid proton (exchangeable).
H-5	7.45 ± 0.1	Singlet (s)	1H	Critical Diagnostic: Isolated aromatic proton between the 4-Me and 6-Cl. Lack of coupling confirms 4-substitution.
2-CH	2.55 ± 0.05	Singlet (s)	3H	Methyl group adjacent to ring Nitrogen (deshielded).
4-CH	2.35 ± 0.05	Singlet (s)	3H	Methyl group at position 4 (shielded relative to 2-Me).

#### Interpretation Guide:

- **Differentiation from Isomers:** The 2-chloro-4,6-dimethyl isomer would show different methyl shifts and the aromatic proton would be at position 5 (between two methyls) or position 3 (if acid is at 5), leading to significant shift changes.
- **Impurity Check:** Look for a doublet at ~6.5 ppm (indicative of unreacted 6-hydroxy precursor) or multiplets indicating incomplete methylation.

#### C NMR Data (100 MHz, DMSO-d)

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- Carbonyl (C=O): ~166.5 ppm
- C-2 (Pyridine Ring): ~156.0 ppm (Deshielded by N and Me)
- C-6 (C-Cl): ~150.5 ppm[1][2]
- C-4: ~148.0 ppm
- C-3 (Ipso to COOH): ~128.0 ppm
- C-5 (CH): ~124.5 ppm
- Methyls: ~22.5 ppm (2-Me) and ~19.8 ppm (4-Me)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via the characteristic isotope pattern.

- Ionization Mode: ESI (-) or EI
- Molecular Ion ( ): m/z 185
- Isotope Pattern:
  - m/z 185 ( Cl): 100% Relative Abundance[1][2]
  - m/z 187 ( Cl): ~32% Relative Abundance[1]
  - Diagnostic Ratio: 3:1 intensity ratio confirms Monochloro substitution.
- Fragmentation (EI):

- m/z 140/142:  
(Decarboxylation)
- m/z 150:  
(Dechlorination)

## Infrared Spectroscopy (FT-IR)

Key functional group absorptions for rapid quality control.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
2500 - 3300	O-H Stretch	Broad band, characteristic of carboxylic acid dimers.
1700 - 1720	C=O Stretch	Strong, sharp carbonyl peak (Acid).
1580, 1550	C=N / C=C Stretch	Pyridine ring skeletal vibrations.
1050 - 1100	C-Cl Stretch	Characteristic aryl chloride band.

## Part 4: Experimental Protocols

### Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

- Solvent Choice: Use DMSO-d<sub>6</sub> (99.9% D) rather than CDCl<sub>3</sub>, as the free acid has poor solubility in chloroform and may form dimers that broaden peaks.
- Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.

- Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through a glass wool plug into the NMR tube.

## Protocol 2: HPLC Purity Profiling

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).
- Retention Time: The acid will elute earlier than its corresponding ethyl ester (CAS 54453-94-0).

## Part 5: References

- European Patent Office. (1996). 1-Pyridyltetrazolinone derivatives and their use as herbicides. EP 0692482 A2.[1] (Describes the synthesis and use of **6-chloro-2,4-dimethylnicotinic acid** as an intermediate). [Link](#)
- Ambeed. (2024). Product Analysis: Ethyl 6-chloro-2,4-dimethylnicotinate.[3][4] (Provides NMR data for the ethyl ester precursor). [Link](#)
- PubChem. (2024).[5][6] Compound Summary: **6-Chloro-2,4-dimethylnicotinic acid**. [3][4] National Library of Medicine. [Link](#)
- ChemicalBook. (2024). **6-Chloro-2,4-dimethylnicotinic acid** Basic Information. [Link](#)

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## Sources

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- [2. 2-Chloronicotinic acid\(2942-59-8\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)
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- [5. 6-Chloro-pyridine-2-carboxylic acid diethylamide | C10H13ClN2O | CID 19010923 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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